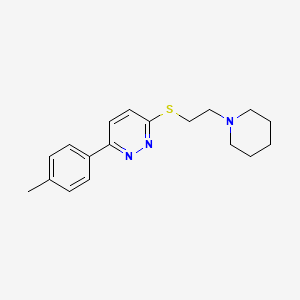

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine

Description

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine is a pyridazine derivative featuring a thioether-linked piperidine moiety at position 3 and a para-tolyl group at position 6. Pyridazine scaffolds are well-documented for their pharmacological and agrochemical relevance, with substituent diversity strongly influencing biological activity, solubility, and metabolic stability .

Properties

IUPAC Name |

3-(4-methylphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3S/c1-15-5-7-16(8-6-15)17-9-10-18(20-19-17)22-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZFHAWERFDQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.

Substitution with p-Tolyl Group:

Attachment of Piperidin-1-yl Ethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with the piperidin-1-yl ethylthio moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine ring or the piperidin-1-yl ethylthio group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with hydrogenated bonds.

Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine has shown promising biological activities, making it a subject of interest in drug discovery:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial and fungal strains, positioning it as a potential candidate for developing new antibiotics .

- Anticancer Potential : Research suggests that derivatives of pyridazine compounds can inhibit cancer cell proliferation. The specific interactions of 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine with cancer-related pathways are under investigation, highlighting its potential as an anticancer agent .

Pharmacological Studies

The compound's mechanism of action involves modulation of specific molecular targets, such as enzymes or receptors involved in disease pathways. This modulation may lead to therapeutic effects in conditions such as:

- Inflammation : Some studies have indicated that pyridazine derivatives can possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Neurological Disorders : Given the presence of the piperidine moiety, there is potential for applications in neuropharmacology, particularly in developing treatments for conditions like anxiety or depression .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of related pyridazine compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridazine derivatives, including those similar to 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine, demonstrating significant activity against resistant strains of bacteria.

- Analgesic Properties : Research on related compounds has shown that certain pyridazine derivatives exhibit analgesic effects comparable to traditional pain relievers, suggesting potential for further development .

- In Vivo Studies : Animal studies have been conducted to assess the pharmacokinetics and toxicity profiles of similar compounds, providing insights into dosing regimens and safety considerations for future clinical applications .

Mechanism of Action

The mechanism of action of 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Research Findings and Limitations

- Activity Gaps: No direct data on the target compound’s efficacy or toxicity are available in the provided evidence. Inferences are drawn from structurally related compounds.

- Synthetic Challenges : Thioether formation may require optimized conditions to avoid disulfide byproducts, a common issue in thiol chemistry.

Biological Activity

The compound 3-((2-(piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine is a pyridazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperidine moiety linked to a pyridazine ring, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine | Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.5 μg/mL | |

| Pseudomonas aeruginosa | 0.75 μg/mL |

These results indicate that the compound exhibits bactericidal properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of specific bacterial enzymes. For example, studies have shown that similar derivatives inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival .

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, 3-((2-(piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine was evaluated for its antimicrobial efficacy against a panel of pathogens. The study utilized time-kill assays and determined that the compound significantly reduced bacterial counts within hours of exposure, highlighting its rapid action against pathogens .

Case Study 2: Resistance Studies

A study focused on the resistance patterns exhibited by bacteria exposed to this pyridazine derivative found that it maintained efficacy even against strains known for multidrug resistance. This suggests potential for clinical applications where traditional antibiotics fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.